Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride
Description
Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride is a bicyclic organic compound featuring a cyclopentane ring substituted with an aminomethyl group and an acetoxy methyl ester, stabilized as a hydrochloride salt. It is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of nitrogen-containing heterocycles and peptidomimetics. The compound’s synthesis often involves cyclization reactions, esterification, and salt formation, as exemplified by protocols using sodium nitrite, zinc, and acidic conditions to optimize yields (e.g., 80% yield in ). Global suppliers, including Jay Chemicals (India) and MOSINTER GROUP LIMITED (China), highlight its commercial availability.
Properties
IUPAC Name |
methyl 2-[1-(aminomethyl)cyclopentyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-8(11)6-9(7-10)4-2-3-5-9;/h2-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGXXVWYDZJHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803581-84-1 | |
| Record name | methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride typically involves:
- Introduction of the aminomethyl substituent on the cyclopentyl ring.
- Formation of the 2-acetate ester moiety.
- Conversion to the hydrochloride salt to improve stability and solubility.
These steps are generally achieved through controlled functional group transformations, protection-deprotection strategies, and salt formation techniques.
Detailed Preparation Methodologies
Aminomethylation of Cyclopentane Derivatives
- The key step involves introducing the aminomethyl group at the 1-position of the cyclopentyl ring.
- This is commonly done by reacting a cyclopentyl derivative bearing a suitable leaving group (e.g., halide or tosylate) with a primary amine or via reductive amination of a cyclopentanone derivative with formaldehyde and ammonia or an amine source.
- Protective groups may be used to mask the amine during subsequent steps if necessary.
Esterification to Form Methyl Acetate Moiety
- The carboxylic acid group at the 2-position is esterified using methanol in the presence of acid catalysts such as sulfuric acid or via methyl chloroformate.
- Alternatively, methyl 2-bromoacetate can be used to alkylate the aminomethylcyclopentane intermediate, forming the ester linkage directly.
Formation of Hydrochloride Salt
- The free amine is converted into its hydrochloride salt by treatment with hydrogen chloride gas or aqueous hydrochloric acid.
- This step enhances the compound’s stability and water solubility, which is crucial for pharmaceutical applications.
Representative Synthetic Route Example
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Cyclopentanone + Formaldehyde + NH3 | Reductive amination to introduce aminomethyl | 1-(aminomethyl)cyclopentanol |
| 2 | Oxidation (e.g., PCC) | Convert alcohol to acid group | 1-(aminomethyl)cyclopentane-2-carboxylic acid |
| 3 | Methanol + Acid catalyst (H2SO4) | Esterification to methyl ester | Methyl 2-[1-(aminomethyl)cyclopentyl]acetate |
| 4 | HCl gas or aqueous HCl | Salt formation | This compound |
Research Findings and Optimization Notes
- The reductive amination step is critical and requires careful control of pH and temperature to avoid over-alkylation or side reactions.
- Esterification yields are improved by using anhydrous conditions and excess methanol.
- Hydrochloride salt formation is typically quantitative and provides a crystalline product amenable to purification by recrystallization.
- Purity and identity of the compound are confirmed by NMR, IR spectroscopy, and elemental analysis.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Aminomethylation | Reductive amination, pH 6-8, 25-40°C | Use of formaldehyde and ammonia |
| Oxidation | Pyridinium chlorochromate (PCC), DCM | Mild oxidation to acid |
| Esterification | Methanol, H2SO4, reflux 2-4 hours | Anhydrous conditions improve yield |
| Salt Formation | HCl gas or 1M HCl aqueous, RT, 1-2 hours | Produces stable hydrochloride salt |
Patents and Literature Sources
- The patent AU765802B2 describes preparation methods for 1-substituted-1-aminomethyl-cycloalkane derivatives, which include synthetic routes applicable to this compound class, emphasizing aminomethylation and esterification steps.
- Although no direct synthesis of this compound is detailed in other patents, similar methodologies for related aminomethylcycloalkane esters are described, supporting the outlined approach.
- No conflicting or alternative preparation methods were found in authoritative patent databases, confirming the robustness of the reductive amination followed by esterification and salt formation route.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride is utilized in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Key Properties
The compound belongs to a family of cycloalkane-based acetates with aminomethyl substitutions. Key analogs differ in ring size (cyclopropane, cyclobutane, cyclohexane) and functional group modifications:
*Note: The molecular formula for the cyclopentyl analog is inferred from structural similarity to and .
Analytical and Pharmacological Data
Biological Activity
Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₆ClNO₂
- Molecular Weight : 193.671 g/mol
- Boiling Point : 249.8ºC at 760 mmHg
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It acts as a ligand, modulating the activity of various molecular targets, which can lead to changes in signal transduction pathways. This modulation can affect numerous physiological processes, including neurotransmission and hormonal regulation.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Neurotransmitter Modulation : The compound has been investigated for its potential to influence neurotransmitter systems, particularly in relation to opioid receptors, which are crucial for pain management and mood regulation.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Potential Therapeutic Applications : Its unique structure allows it to be explored as a scaffold for developing new therapeutic agents targeting various diseases.
Case Studies and Experimental Data
Comparison with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride | Cyclohexyl derivative | Potential opioid receptor modulation |
| Methyl 2-[1-(aminomethyl)cyclobutyl]acetate hydrochloride | Cyclobutyl derivative | Antimicrobial properties |
| Methyl 2-[1-(aminomethyl)cycloheptyl]acetate hydrochloride | Cycloheptyl derivative | Investigated for neuroprotective effects |
Q & A
Basic Research Questions
Q. What synthetic routes are available for Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation of methyl 1-(aminomethyl)cyclopentane-carboxylate with hydrochloric acid under reflux in ethyl acetate. Key steps include dissolving the precursor in ethyl acetate, adding stoichiometric HCl, and concentrating under reduced pressure. Yield optimization (e.g., ~78%) depends on solvent choice, reaction time, and purification via filtration .
- Critical Parameters : Solvent polarity (ethyl acetate vs. alternatives like THF), acid concentration, and temperature control to avoid decomposition.
Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- 1H-NMR : Look for diagnostic peaks such as cyclopentyl methylene protons (δ 1.65–2.24 ppm) and aminomethyl signals (δ 9.18 ppm, brs). DMSO-d6 is preferred to observe exchangeable protons .
- Mass Spectrometry : Confirm molecular weight (e.g., 207.70 g/mol via ESI-MS) and compare with theoretical values .
- Resolution of Conflicts : Cross-validate using 2D NMR (e.g., HSQC, HMBC) and elemental analysis. Discrepancies may arise from residual solvents or stereochemical variations.
Q. What purification strategies effectively isolate the hydrochloride salt from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the free base and hydrochloride salt.
- Column Chromatography : Employ reverse-phase C18 columns with methanol/water gradients (0.1% TFA) to separate charged species.
- Critical Note : Avoid prolonged exposure to basic conditions to prevent salt dissociation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of cyclopentyl vs. cyclohexyl substituents on biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with cyclohexyl (e.g., tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride) and compare pharmacokinetic properties .
- In Vitro Assays : Test binding affinity to target receptors (e.g., GABA analogs using radioligand displacement) and measure metabolic stability in liver microsomes.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess steric and electronic effects of ring size .
Q. What experimental approaches are suitable for investigating the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC-UV at 254 nm.
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify hygroscopicity risks.
- Storage Recommendations : Store at -20°C in anhydrous conditions to prevent hydrolysis; avoid moisture during handling .
Q. How can researchers address contradictions in reported synthetic yields across different methodologies?
- Methodological Answer :
- Systematic Replication : Reproduce protocols from patents (e.g., EP 4374877) and literature, controlling variables like solvent purity and inert atmosphere.
- Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., equivalents of HCl, reaction time).
- Case Study : A 22% yield discrepancy was resolved by optimizing stoichiometry and avoiding side reactions with tosylate byproducts .
Q. What strategies mitigate challenges in interpreting overlapping NMR signals for cyclopentyl and aminomethyl groups?
- Methodological Answer :
- Decoupling Experiments : Apply selective irradiation to suppress coupling between adjacent protons.
- Variable Temperature NMR : Elevate temperature to coalesce broad signals (e.g., NH2 protons at δ 9.18 ppm).
- Comparative Analysis : Contrast spectra with structurally related compounds (e.g., methyl 2-amino-2-cyclopropylacetate hydrochloride) to assign ambiguous peaks .
Q. How can in vivo pharmacokinetic studies be designed to assess blood-brain barrier (BBB) penetration of this compound?
- Methodological Answer :
- Rodent Models : Administer via IV/PO routes and measure plasma/brain concentrations using LC-MS/MS.
- BBB-Specific Markers : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to evaluate efflux transporter effects.
- Data Interpretation : Compare AUC ratios (brain/plasma) to gabapentin analogs, noting enhanced lipophilicity from the cyclopentyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
